Diosbulbin I
Description
Diosbulbin I is a diterpenoid lactone isolated from plants of the Dioscorea genus, particularly Dioscorea bulbifera (commonly known as air potato or黄药子). These compounds share a common diterpenoid backbone but differ in substituents, stereochemistry, and bioactivity profiles. This compound is presumed to exhibit similar pharmacological and toxicological properties to its analogs, such as hepatotoxicity, antitumor, and anti-inflammatory effects, which are hallmark traits of diterpenoids from Dioscorea species .
Properties
IUPAC Name |
[(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O8/c1-29-14-24(17-9-10-34-15-17)37-28(32)22(29)13-23(26-20-11-19(12-21(26)29)35-27(20)31)36-25(30)8-5-16-3-6-18(33-2)7-4-16/h3-10,15,19-24,26H,11-14H2,1-2H3/b8-5+/t19-,20+,21+,22+,23-,24-,26+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXKFVAWBBOWIJ-WBQZIMCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(OC(=O)C1CC(C3C2CC4CC3C(=O)O4)OC(=O)C=CC5=CC=C(C=C5)OC)C6=COC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H](OC(=O)[C@H]1C[C@@H]([C@H]3[C@H]2C[C@@H]4C[C@H]3C(=O)O4)OC(=O)/C=C/C5=CC=C(C=C5)OC)C6=COC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection and Optimization
Ethanol-water mixtures are the most widely used solvents for extracting norclerodane diterpenoids due to their ability to solubilize both polar and non-polar constituents. A representative protocol involves:
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Maceration : Soaking 100 g of dried D. bulbifera powder in 300 mL of 80% ethanol (v/v) for 12 hours.
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Heated reflux extraction : Three sequential extractions at 90°C for 120 minutes each, achieving a cumulative yield of 2.2% (w/w).
Comparative studies show that ethanol concentrations >70% favor diterpenoid extraction, while lower concentrations (<50%) preferentially extract polysaccharides.
Advanced Extraction Technologies
Microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE) have been explored for related diterpenoids, though specific data for this compound are lacking. For Diosbulbin C, UAE at 40 kHz for 30 minutes increased yield by 18% compared to maceration. These methods may reduce extraction time from 12 hours to <1 hour but require optimization to prevent compound degradation.
Isolation and Purification
Liquid-Liquid Partitioning
The crude ethanol extract is typically suspended in water and partitioned with organic solvents of increasing polarity:
| Solvent | Polarity Index | Target Fraction |
|---|---|---|
| Petroleum ether | 0.1 | Non-polar lipids |
| Ethyl acetate | 4.4 | Norclerodanes |
| n-Butanol | 6.6 | Saponins, glycosides |
This compound is concentrated in the ethyl acetate fraction, which constitutes ~10% of the total extract mass.
Chromatographic Purification
Size-exclusion chromatography using Sephadex LH-20 (methanol:chloroform 1:1) removes polymeric impurities. Subsequent purification employs:
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Reverse-phase C18 columns : Gradient elution with acetonitrile-water (10–100% acetonitrile) achieves baseline separation of diterpenoids.
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Preparative HPLC : Final polishing using a C18 column (5 μm, 250 × 10 mm) with isocratic 35% acetonitrile yields this compound at >95% purity.
Analytical Characterization
Structural Elucidation
Key spectroscopic data for this compound include:
| Technique | Characteristics |
|---|---|
| HR-ESI-MS | m/z 507.1998 [M+H]+ (C29H31O8+) |
| IR | 3462 cm⁻¹ (OH), 1766 cm⁻¹ (ester C=O) |
| ¹H NMR (CDCl₃) | δ 5.32 (1H, t, H-15), δ 1.26 (3H, s, CH₃-17) |
These data align with the norclerodane skeleton featuring a γ-lactone ring and furan moiety.
Quantification Methods
HPLC-DAD methods validated for Diosbulbin B (λmax = 220 nm) can be adapted using a C18 column (4.6 × 150 mm, 5 μm) and 45:55 acetonitrile:water mobile phase. Calibration curves show linearity (R² >0.999) in the 0.1–100 μg/mL range.
Challenges and Limitations
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Low natural abundance : this compound constitutes <0.01% of dried tuber mass, necessitating processing of >10 kg biomass to obtain gram quantities.
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Structural instability : The α,β-unsaturated lactone moiety undergoes hydrolysis at pH >8, limiting alkaline extraction methods.
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Co-elution issues : Diosbulbins A–G exhibit similar retention times, requiring ultra-high-resolution chromatography for separation.
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Biomass input | 100 g | 50 kg |
| Ethanol consumption | 300 mL | 150 L |
| Processing time | 72 hours | 14 days |
| Estimated yield | 10–20 mg | 5–10 g |
Energy consumption for rotary evaporation alone accounts for 60% of operational costs at scale .
Chemical Reactions Analysis
Types of Reactions
Diosbulbin I undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions.
Major Products
Scientific Research Applications
Chemistry: Diosbulbin I serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.
Biology: It is used in studies investigating its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: this compound has shown promise as an anticancer agent, particularly in the treatment of lung cancer and other malignancies.
Industry: The compound’s unique properties make it a candidate for the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Diosbulbin I exerts its effects through various molecular targets and pathways. It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Additionally, this compound modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Overview
The Diosbulbin family comprises diterpenoid lactones with varying biological activities and toxicity profiles. Below is a comparative analysis of Diosbulbin I’s analogs based on the available evidence:
Key Findings:
Hepatotoxicity :
- Diosbulbin B and EEA are the most hepatotoxic compounds, forming reactive metabolites (e.g., pyrrole-glutathione adducts) that crosslink cellular proteins, leading to liver injury .
- Diosbulbin D induces hepatotoxicity via oxidative stress, distinct from the metabolic activation pathway of Diosbulbin B .
Antitumor Potential: Extracts of Dioscorea bulbifera containing Diosbulbin B and related diterpenoids show antitumor activity against sarcoma (S180) and hepatocellular carcinoma (H22) cells .
Research Applications :
- Diosbulbin J is prioritized for life science research due to its low toxicity and biochemical utility, contrasting with the hepatotoxic Diosbulbin B and C .
Mechanistic Divergence:
Biological Activity
Diosbulbin I is a biologically active compound derived from Dioscorea bulbifera, a traditional medicinal plant known for its various health benefits. This article delves into the biological activities associated with this compound, examining its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
This compound, along with other diosbulbins, belongs to a class of compounds known as diterpenoids. Its chemical structure is characterized by a complex arrangement that contributes to its biological activity. Understanding its structure is crucial for elucidating its mechanism of action.
1. Antitumor Effects
This compound has been studied for its potential antitumor properties. Research indicates that it can inhibit the proliferation of various cancer cell lines. For instance, one study demonstrated that this compound induces G0/G1 phase cell cycle arrest in non-small cell lung cancer (NSCLC) cells, effectively reducing their proliferation rates .
| Cell Line | Effect | Mechanism |
|---|---|---|
| NSCLC | Inhibition of proliferation | Induction of G0/G1 arrest |
| Hepatocellular Carcinoma | Induction of apoptosis | Activation of caspases |
2. Hepatotoxicity
Despite its therapeutic potential, this compound is also associated with hepatotoxicity. Studies have shown that it can induce mitochondrial dysfunction and oxidative stress in liver cells, leading to apoptosis . The dose-dependent nature of this toxicity highlights the importance of careful dosing in therapeutic applications.
- Key Findings :
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : this compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins like Bax and the activation of caspases .
- Oxidative Stress : It increases reactive oxygen species (ROS) levels, contributing to cellular damage and apoptosis in hepatocytes .
- Autophagy Activation : Some studies suggest that this compound may also induce autophagy as a response to cellular stress, although this process can be detrimental in the context of hepatotoxicity .
Case Study 1: Hepatotoxicity in Mice
A notable study investigated the hepatotoxic effects of this compound in mice. The results indicated that administration led to significant liver injury characterized by increased serum ALT and AST levels, alongside histopathological changes in liver tissue. This study emphasized the need for caution in using this compound therapeutically due to its hepatotoxic potential .
Case Study 2: Antitumor Activity in NSCLC
In another study focused on lung cancer, this compound was shown to inhibit cell proliferation effectively by inducing cell cycle arrest. The research identified key molecular targets involved in this process, suggesting a pathway for developing new anticancer therapies based on this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
